10-Methyldodecanal

Overview

Description

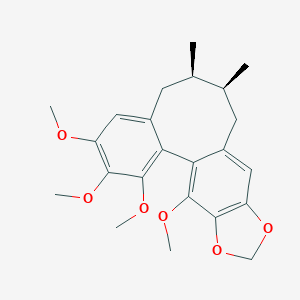

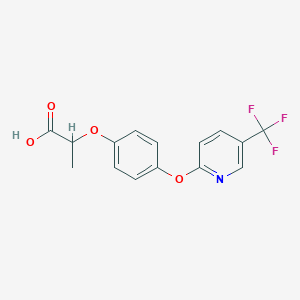

10-Methyldodecanal is a novel attractant pheromone produced by males of Eburodacrys vittata, a South American cerambycid beetle in the subfamily Cerambycinae . It is a sex-specific compound found in the headspace volatiles from males .

Synthesis Analysis

The synthesis of 10-Methyldodecanal has been reported in the literature . It was synthesized and used in a field bioassay conducted in Brazil . Significant numbers of males and females were caught in traps baited with synthesized racemic 10-Methyldodecanal .Chemical Reactions Analysis

The chemical reactions involving 10-Methyldodecanal are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 10-Methyldodecanal are not explicitly mentioned in the available resources .Scientific Research Applications

Pheromone Research in Cerambycid Beetles

10-Methyldodecanal has been identified as a novel attractant pheromone produced by males of the South American cerambycid beetle Eburodacrys vittata. This compound represents a new structural class of cerambycid pheromones and is the first pheromone identified for a species in the tribe Eburiini. Field bioassays in Brazil showed significant numbers of males and females caught in traps baited with synthesized racemic 10-methyldodecanal, indicating its potential in pest management and ecological studies (Silva et al., 2016).

Species-Specific Pheromone Channels

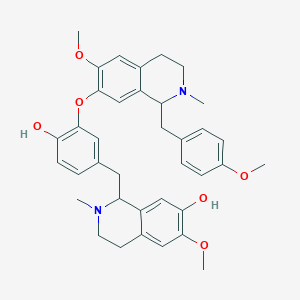

Further research demonstrated that blends of 10-methyldodecanal and its analogs create species-specific pheromone channels for multiple species of South American cerambycid beetles. This study highlighted how closely related structures, differing only in chain length or functional group, enable the evolution of species-specific pheromone channels in these beetles (Silva et al., 2020).

Biofuel Research

In the context of biofuel research, 10-Methyldodecanal has been studied in relation to the performance and emissions of diesel engines using blends of diesel fuel with biodiesel derived from various sources. The research explored the impact of different biodiesel blends on engine performance, exhaust emissions, and overall efficiency, offering insights for the development of more sustainable and efficient fuel options (Rakopoulos et al., 2008; Rakopoulos et al., 2006).

Environmental Science and Pollution Control

10-Methyldodecanal has been involved in studies focusing on the biodegradation of diesel/biodiesel blends. These studies aimed to understand the environmental impact of biofuel usage, especially in terms of biodegradability and the effectiveness of microbial consortia in breaking down fuel mixtures in the environment (Owsianiak et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

10-methyldodecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPCQRKBYWKMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

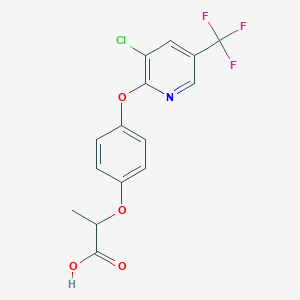

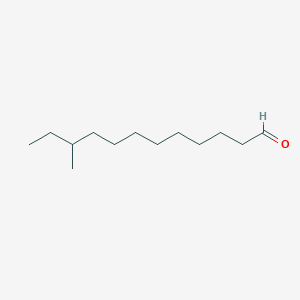

CCC(C)CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Methyldodecanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)

![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)

![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)